N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorobenzyl halide.
Alkylation: The final step involves the alkylation of the pyrazole ring with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism by which N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s difluorophenyl group enhances its binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- 1-amino-N-[(3,5-difluorophenyl)methyl]cyclopropane-1-carboxamide
Uniqueness
N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-2-3-18-9-13(8-17-18)16-7-10-4-11(14)6-12(15)5-10/h4-6,8-9,16H,2-3,7H2,1H3 |
InChI Key |
JIZQQKSWUBZAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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